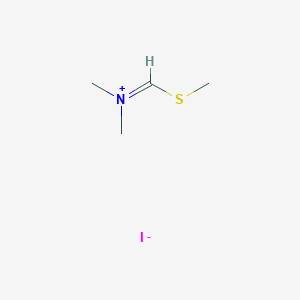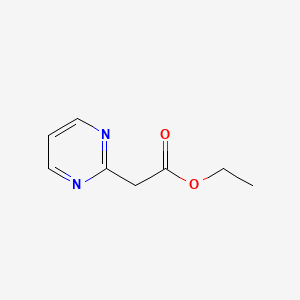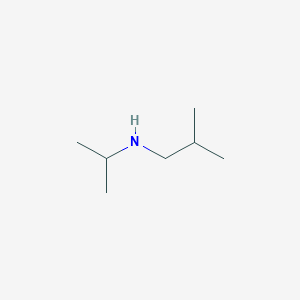![molecular formula C18H19N3O4 B1337713 (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide CAS No. 26400-34-0](/img/structure/B1337713.png)
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Tripeptides Research
One study involved the computational peptidology assessment of new antifungal tripeptides, highlighting the compound's role in antifungal drug design. The research utilized conceptual density functional theory to calculate molecular properties and predict bioactivity scores, providing insights into drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Antiprotozoal Agents
Another application is in the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. This research synthesized a series of compounds showing strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal medications (Ismail et al., 2004).
Antimicrobial Activity
Research into the synthesis of new series of pyrazole and imidazole derivatives demonstrated their antimicrobial activity. This study underscores the chemical compound's utility in generating new antibacterial agents through the Mannich base method (Idhayadhulla, Kumar, & Abdul, 2012).
Antioxidant Agents
A study focused on the catalytic synthesis of novel chalcone derivatives as potent antioxidant agents. This research combined synthetic chemistry with ADMET, QSAR, and molecular modeling studies to predict the antioxidant activity of the synthesized compounds, contributing to the development of new antioxidant therapies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Mechanism of Action
Target of Action
FA-Gly-Phe-NH2, also known as Taphalgin, is a synthetic derivative of dermorphine . It has been shown to have potent analgesic activity and selective action on μ-opioid receptors . These receptors are primarily found in the central nervous system and are responsible for mediating the effects of opioids, including analgesia .
Mode of Action
The compound interacts with μ-opioid receptors, leading to their activation . This interaction triggers a series of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. These actions result in hyperpolarization of the cell membrane and reduced neuronal excitability .
Biochemical Pathways
The activation of μ-opioid receptors by FA-Gly-Phe-NH2 leads to the inhibition of the cAMP pathway . This results in decreased neuronal firing and reduced neurotransmitter release. Additionally, the compound may also influence other biochemical pathways involved in pain perception and response .
Pharmacokinetics
The compound’s potent analgesic effects suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
FA-Gly-Phe-NH2 has been shown to significantly prolong the tail-flick latency in mice when administered in the dose range 0.01 – 5 mg/kg . This suggests that the compound has a potent analgesic effect, which is even more pronounced than that of morphine hydrochloride at the same dose .
properties
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-18(24)15(11-13-5-2-1-3-6-13)21-17(23)12-20-16(22)9-8-14-7-4-10-25-14/h1-10,15H,11-12H2,(H2,19,24)(H,20,22)(H,21,23)/b9-8+/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNVBHNYLBUSY-HVHJFMEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)



![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)
![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

